

Preliminary investigation of Trimethyl orthobutyrate as a reagent

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Compound of Interest

Compound Name: Trimethyl orthobutyrate

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Trimethyl Orthobutyrate: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimethyl orthobutyrate, also known as 1,1,1-trimethoxybutane, is a versatile orthoester that serves as a valuable reagent and intermediate in organic synthesis. Its utility spans from the formation of protective groups to the construction of complex molecular architectures in pharmaceutical and agrochemical research. This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, reactivity, and spectral characterization of **trimethyl orthobutyrate**, intended to support its application in research and development.

Physicochemical Properties

Trimethyl orthobutyrate is a colorless liquid with a characteristic ethereal odor. It is soluble in common organic solvents such as ethanol and ether but is sensitive to moisture and acids, which can lead to its hydrolysis.^[1] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physicochemical Properties of **Trimethyl Orthobutyrate**

Property	Value	Reference(s)
Molecular Formula	C ₇ H ₁₆ O ₃	
Molecular Weight	148.20 g/mol	
CAS Number	43083-12-1	
Appearance	Colorless liquid	
Boiling Point	145-147 °C	
Density	0.926 g/mL at 25 °C	
Refractive Index (n ₂₀ /D)	1.404	

Synthesis

The most common and effective method for the synthesis of **trimethyl orthobutyrate** is the Pinner reaction, which involves the acid-catalyzed reaction of butanenitrile with an excess of methanol.[\[1\]](#)[\[2\]](#)

Experimental Protocol: Pinner Synthesis of Trimethyl Orthobutyrate

This protocol is adapted from the general procedure for the synthesis of trimethyl orthoesters.
[\[1\]](#)[\[3\]](#)

Materials:

- Butanenitrile
- Anhydrous Methanol
- Dry Hydrogen Chloride (gas)
- Anhydrous diethyl ether (or other suitable non-polar solvent)
- Sodium methoxide solution (for neutralization)

- Anhydrous sodium sulfate (for drying)

Equipment:

- Three-necked round-bottom flask equipped with a gas inlet tube, a mechanical stirrer, and a drying tube.
- Ice-salt bath
- Rotary evaporator
- Distillation apparatus

Procedure:

- Imidate Hydrochloride Formation:
 - In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, combine butanenitrile (1.0 eq) and anhydrous methanol (3.0 eq).
 - Cool the mixture to -10 to 0 °C using an ice-salt bath.
 - Slowly bubble dry hydrogen chloride gas through the stirred solution. The reaction is exothermic and the temperature should be carefully monitored and maintained within the specified range.
 - Continue the introduction of HCl until saturation is achieved.
 - Allow the reaction mixture to stir at a low temperature for 12-24 hours. The formation of a precipitate, the imidate hydrochloride salt, may be observed.
- Alcoholysis to Orthoester:
 - To the reaction mixture containing the imidate hydrochloride, add an additional portion of anhydrous methanol (2.0-4.0 eq).
 - Carefully neutralize the mixture to a pH of 5.5-6.5 by the dropwise addition of a sodium methoxide solution while maintaining a low temperature.

- Allow the reaction to warm to room temperature and then heat to 30-40 °C, stirring for an additional 3-6 hours to drive the alcoholysis to completion.[3]
- Work-up and Purification:
 - Cool the reaction mixture and filter to remove the precipitated ammonium chloride.
 - The filtrate is then concentrated under reduced pressure using a rotary evaporator to remove excess methanol and other volatile components.
 - The crude product is then purified by fractional distillation under reduced pressure to yield pure **trimethyl orthobutyrate**.

Yields:

Yields for the Pinner synthesis of trimethyl orthoesters are generally reported to be high, often exceeding 80-90%, depending on the specific substrate and reaction conditions.[1][3]

Chemical Reactivity and Applications

Trimethyl orthobutyrate is a versatile reagent in organic synthesis, primarily utilized for its reactivity towards nucleophiles and its role in rearrangement reactions.

Gas-Phase Elimination

In the gas phase at elevated temperatures (310-369 °C), **trimethyl orthobutyrate** undergoes a unimolecular elimination reaction to yield methanol and methyl ketene acetal. This reaction follows first-order kinetics and is believed to proceed through a concerted four-membered cyclic transition state.

Table 2: Kinetic Parameters for the Gas-Phase Elimination of **Trimethyl Orthobutyrate**

Parameter	Value	Reference(s)
Temperature Range	310-369 °C	
Pressure Range	50-130 Torr	
Arrhenius Equation	$\log k \text{ (s}^{-1}\text{)} = (13.97 \pm 0.37) - (195.3 \pm 1.6 \text{ kJ mol}^{-1}) / (2.303RT)$	

Johnson-Claisen Rearrangement

Trimethyl orthobutyrates, in conjunction with an allylic alcohol, can participate in the Johnson-Claisen rearrangement to form γ,δ -unsaturated esters. This reaction is a powerful tool for carbon-carbon bond formation. The reaction is typically catalyzed by a weak acid, such as propionic acid, and requires elevated temperatures.[\[4\]](#)

Applications in Pharmaceutical Synthesis

Trimethyl orthobutyrates has been utilized as a key intermediate in the synthesis of several pharmaceutical compounds. Notably, it has been employed in the total synthesis of:

- dl-camptothecin: A potent anticancer agent.[\[5\]](#)
- Olmesartan Medoxomil: An antihypertensive drug.[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)

Spectroscopic Data

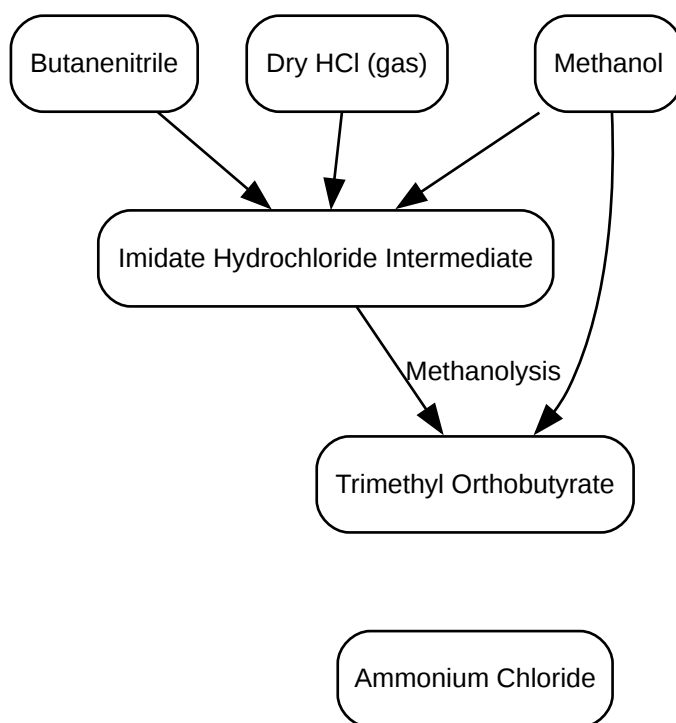
The structural characterization of **trimethyl orthobutyrates** can be achieved through various spectroscopic techniques.

Table 3: Predicted Spectroscopic Data for **Trimethyl Orthobutyrates**

Technique	Expected Features
^1H NMR	δ (ppm): ~3.2 (s, 9H, -OCH ₃), ~1.6 (t, 2H, -CH ₂ -), ~1.4 (sextet, 2H, -CH ₂ -), ~0.9 (t, 3H, -CH ₃). Coupling constants (J) are expected to be in the range of 7-8 Hz for the alkyl chain protons.
^{13}C NMR	δ (ppm): ~110-120 (quaternary C of the orthoester), ~50 (-OCH ₃), ~35-40 (-CH ₂ -), ~18 (-CH ₂ -), ~14 (-CH ₃).
Mass Spec (EI)	m/z: Molecular ion [M] ⁺ at 148. Key fragments at 117 [M-OCH ₃] ⁺ , 103 [M-CH ₂ CH ₃] ⁺ , and 75 [C(OCH ₃) ₃] ⁺ .
FT-IR	ν (cm ⁻¹): Strong C-O stretching bands in the 1100-1000 cm ⁻¹ region. C-H stretching of the alkyl groups just below 3000 cm ⁻¹ .

Visualizations

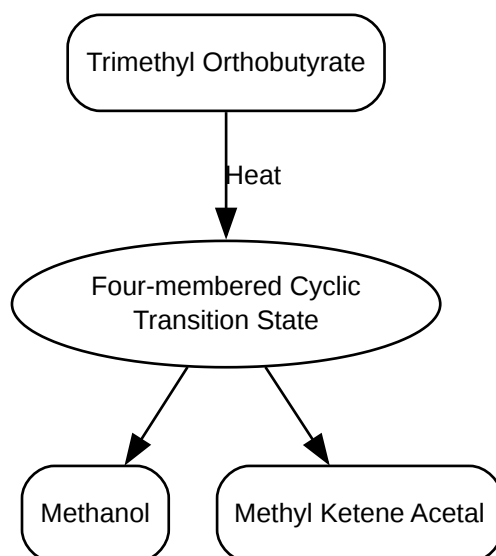
Synthesis of Trimethyl Orthobutyrates via Pinner Reaction



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Caption: Pinner reaction workflow for the synthesis of **Trimethyl Orthobutyrate**.

Gas-Phase Elimination of Trimethyl Orthobutyrate



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Caption: Mechanism of the gas-phase elimination of **Trimethyl Orthobutyrate**.

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